Clothianidin-d3, 13C1
Description
Significance of Isotopically Labeled Compounds in Advanced Research Methodologies
Isotopically labeled compounds are fundamental to a myriad of advanced research methodologies, providing unparalleled insights into complex chemical and biological processes. symeres.com The incorporation of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) creates a molecular tracer that can be precisely monitored and quantified. symeres.comtocris.com This labeling does not typically alter the biological behavior of the molecule, allowing researchers to accurately track its journey through various systems. moravek.com
One of the most significant applications of stable isotope labeling is in quantitative analysis, particularly in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.com In these techniques, the labeled compound serves as an ideal internal standard. Because it has nearly identical physicochemical properties to its unlabeled counterpart, it co-elutes in chromatographic separations and exhibits similar ionization efficiency in mass spectrometry. tocris.com This allows for highly accurate quantification of the target analyte, correcting for variations in sample preparation and instrument response. tocris.com
Furthermore, stable isotope labeling is crucial for:
Metabolic Research: Labeled compounds, such as ¹³C-labeled glucose, enable the tracing of metabolic pathways in organisms, providing a detailed picture of how substances are processed and transformed.
Proteomics and Drug Development: The use of isotopically labeled amino acids allows for the quantitative analysis of protein expression, modification, and interactions, which is vital for developing new therapies and diagnostic tools. moravek.com In pharmaceutical research, stable-labeled compounds are extensively used in pharmacokinetic studies to understand how the body absorbs, distributes, metabolizes, and excretes a drug. tocris.commoravek.com
Mechanistic and Kinetic Studies: The introduction of heavier isotopes can sometimes lead to a "kinetic isotope effect," where the rate of a chemical reaction is altered. This phenomenon can be exploited to elucidate reaction mechanisms. symeres.com
Overview of Stable Isotopes in Agrochemical Fate and Metabolism Studies
The study of how agrochemicals, such as pesticides, behave in the environment and in living organisms is critical for ensuring food safety and environmental protection. iaea.org Stable isotope labeling has become an essential tool in these investigations, offering a precise and safe method to track the fate and metabolism of these compounds. symeres.comtocris.com
When a pesticide is released into the environment, less than 0.01% may actually reach its target pest, with the vast majority becoming an environmental contaminant. iaea.org Isotopic tracers are crucial for understanding where this residue goes and how it breaks down. iaea.org By labeling a pesticide with stable isotopes like ¹³C or ¹⁵N, researchers can follow its journey through soil, water, and various organisms. symeres.comiaea.org This allows for the determination of its persistence, potential for accumulation in the food chain, and the chemical changes it undergoes. symeres.comiaea.org
Key applications in this area include:
Metabolite Identification: As a pesticide breaks down, it can form numerous new compounds, or metabolites, which may have different toxicity profiles than the parent compound. iaea.org Isotope labeling, particularly with ¹³C and ¹⁵N, provides a unique isotopic fingerprint that aids in the identification of these metabolites using techniques like mass spectrometry. digitellinc.com
Environmental Fate Studies: Labeled agrochemicals are used in studies to understand their mobility in soil, their potential to leach into groundwater, and their degradation pathways through processes like photodegradation. iaea.orgepa.gov This information is vital for assessing the environmental risk of a pesticide and for developing strategies to mitigate its impact. nih.gov
Biodegradation Research: Stable Isotope Probing (SIP) is a powerful technique that uses isotopically labeled pesticides to identify the specific microorganisms in the environment that are responsible for their degradation. nih.gov This can provide valuable insights into the natural attenuation of these chemicals. nih.gov
Contextualizing Clothianidin and its Isotopic Analogs in Pesticide Research
Clothianidin is a neonicotinoid insecticide, a class of neuro-active insecticides that act on the nicotinic acetylcholine (B1216132) receptors in insects. nih.govresearchgate.net It is effective against a broad spectrum of insect pests and is used on a variety of crops. researchgate.net Due to its persistence and systemic nature, meaning it is absorbed and distributed throughout the plant, there are concerns about its potential impact on non-target organisms and the environment. epa.govwikipedia.org
To address these concerns and to meet regulatory requirements, detailed studies on the environmental fate and metabolism of Clothianidin are necessary. iaea.org This is where isotopically labeled analogs, such as Clothianidin-d3, 13C1, play a critical role. This compound is a stable isotope-labeled version of Clothianidin, containing three deuterium atoms and one carbon-13 atom. lgcstandards.com
This specific labeling provides a distinct mass shift that allows it to be used as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Clothianidin residues in various samples like soil, water, and agricultural products. nih.govlcms.cz The use of such labeled standards is crucial for generating reliable data in environmental monitoring and residue analysis studies. altascientific.cn Research on the fate of clothianidin has shown it can be persistent and mobile in the environment, with the potential to leach into groundwater. epa.govepa.gov
The synthesis of these labeled compounds is a key step in enabling this research. For instance, the synthesis of this compound can involve the use of labeled precursors. impurity.com The availability of such labeled analogs is essential for researchers to conduct the necessary studies to understand the complete environmental profile of important agrochemicals like Clothianidin. digitellinc.comosti.gov
Compound Information
| Compound Name |
| Clothianidin |
| Clothianidin-d3 |
| This compound |
| N-Nitro-S-methylisothiourea-13C |
| Acetamiprid |
| Acetamiprid-d3 |
| Dinotefuran |
| Dinotefuran-d3 |
| Imidacloprid |
| Imidacloprid-d4 |
| Nitenpyram |
| Nitenpyram-d3 |
| Thiacloprid |
| Thiacloprid-d4 |
| Thiamethoxam (B1682794) |
| Thiamethoxam-d3 |
| Deuterium |
| Carbon-13 |
| Nitrogen-15 |
| Glucose |
| Fipronil |
Chemical Data for this compound
| Property | Value | Source |
| Analyte Name | This compound | lgcstandards.com |
| Molecular Formula | C₅¹³CH₅D₃ClN₅O₂S | lgcstandards.com |
| Molecular Weight | 253.69 | lgcstandards.com |
| Accurate Mass | 253.03 | lgcstandards.com |
| SMILES | ClC1=NC=C(CN/13C=N/N+=O)S1 | lgcstandards.com |
| InChI | InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11)/i1D3,6+1 | lgcstandards.com |
| Synonym | (E)-1-((2-chlorothiazol-5-yl)methyl)-3-(methyl-d3)-2-nitroguanidine-13C | lgcstandards.com |
| Unlabelled CAS Number | 210880-92-5 | lgcstandards.com |
| Purity | >95% (HPLC) | lgcstandards.com |
| Storage Temperature | +4°C | lgcstandards.com |
| Product Format | Neat | lgcstandards.com |
Properties
Molecular Formula |
C₅¹³CH₅D₃ClN₅O₂S |
|---|---|
Molecular Weight |
253.69 |
Synonyms |
(E)-N-[(2-Chloro-5-thiazolyl)methyl]-N’-methyl-N’’-nitroguanidine-d3, 13C1; (E)-1-(2-Chloro-1,3-thiazole-5-ylmethyl)-3-methyl-2-nitroguanidine-d3, 13C1; Apacz-d3, 13C1; Arena-d3, 13C1; Belay-d3, 13C1; Celero-d3, 13C1; Clothianidin-d3, 13C1; Clutch-d |
Origin of Product |
United States |
Synthesis and Spectroscopic Characterization of Clothianidin D3, 13c1
Strategies for Site-Specific Isotopic Enrichment of Clothianidin Precursors
The synthesis of Clothianidin generally involves the condensation of two key precursors: a substituted methylnitroguanidine moiety and a chloromethylthiazole moiety. The strategy for producing Clothianidin-d3, 13C1, therefore, focuses on the separate synthesis of isotopically enriched versions of these precursors.
Deuterium (B1214612) Enrichment Strategy : The three deuterium atoms (d3) in Clothianidin-d3 are located on the N-methyl group of the guanidine (B92328) core. The IUPAC name for this isotopologue is 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-nitro-2-(trideuteriomethyl)guanidine. The most direct strategy for this site-specific enrichment is to utilize a deuterated methylating agent during the synthesis of the N-methyl-N'-nitroguanidine precursor. Commercially available starting materials such as trideuteriomethylamine (CD3NH2) or iodomethane-d3 (B117434) (CD3I) are ideal for this purpose, ensuring the deuterium label is introduced exclusively at the desired methyl position.
Carbon-13 Enrichment Strategy : The single carbon-13 (13C1) atom is strategically incorporated into the thiazole (B1198619) ring, a stable part of the molecule less likely to be cleaved during metabolic processes. This makes the labeled compound a reliable internal standard. A common position for labeling is the C2 carbon of the thiazole ring. The synthetic strategy involves constructing the 2-chloro-5-(chloromethyl)thiazole precursor from simple, commercially available 13C-labeled building blocks. For example, starting with 13C-labeled thiourea (B124793) or other small carbon fragments allows for the precise placement of the isotope during the ring-formation reaction.
Methodologies for Deuterium and Carbon-13 Incorporation
The incorporation of the stable isotopes is achieved through multi-step chemical syntheses of the precursors, followed by a final condensation reaction.
Deuterium Incorporation : The synthesis of the deuterated precursor, N-(trideuteriomethyl)-N'-nitroguanidine, can be achieved by reacting nitroguanidine (B56551) with an aqueous solution of trideuteriomethylamine (CD3NH2). google.comgoogle.com This reaction, typically performed under mild temperature conditions (0–40 °C), allows for the direct and high-yield formation of the desired deuterated guanidine intermediate. google.com
Reaction Scheme for Deuterium Incorporation: Nitroguanidine + CD3NH2 → N-(trideuteriomethyl)-N'-nitroguanidine
Carbon-13 Incorporation : A plausible methodology for the synthesis of 13C-labeled 2-chloro-5-(chloromethyl)thiazole involves a multi-step process. One approach starts with 13C-labeled sodium thiocyanate, which can be reacted with 1,3-dichloropropene (B49464) to form an isothiocyanate intermediate. semanticscholar.org Subsequent chlorination and cyclization yield the 13C-labeled 2-chloro-5-(chloromethyl)thiazole ring. semanticscholar.orgpatsnap.com The specific position of the 13C atom depends on the initial labeled starting material. Universal labeling strategies using elemental 13C to produce building blocks like acetylene (B1199291) could also be adapted. rsc.org
Final Synthesis : The final step is the coupling of the two isotopically enriched precursors. The 13C-labeled 2-chloro-5-(chloromethyl)thiazole is reacted with N-(trideuteriomethyl)-N'-nitroguanidine in the presence of a base to yield the final product, this compound.
Analytical Validation of Isotopic Purity and Labeling Position
After synthesis, it is crucial to validate the chemical structure, isotopic purity, and the exact location of the labels. This is accomplished using advanced analytical techniques that can differentiate between isotopes.
Mass Spectrometry (MS): Mass spectrometry is the primary tool for confirming the successful incorporation of isotopes by measuring the mass-to-charge ratio (m/z) of the molecule. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), provides precise mass data that can confirm the elemental formula.
The molecular weight of unlabeled Clothianidin is approximately 249.68 g/mol . wikipedia.org The incorporation of three deuterium atoms (replacing three protons) and one carbon-13 atom (replacing one carbon-12) results in a mass increase of approximately 4 Da. Therefore, the [M+H]+ ion for this compound is expected at an m/z of approximately 254.
Tandem mass spectrometry (MS/MS) is used to confirm the location of the labels. The molecule is fragmented, and the masses of the resulting fragments are analyzed. Fragments containing the trideuteriomethyl group will show a mass shift of +3 Da, while fragments containing the 13C-labeled thiazole ring will show a +1 Da shift compared to the unlabeled compound. For example, a characteristic fragment of Clothianidin is observed at m/z 169, corresponding to the chlorothiazolylmethyl moiety. nih.gov In the labeled compound, if the 13C is on the thiazole ring, this fragment would be expected at m/z 170.
Table 1: Predicted Mass Shifts in MS Analysis of this compound
| Analyte | Expected [M+H]+ (m/z) | Key Fragment Ion | Unlabeled Fragment (m/z) | Labeled Fragment (m/z) | Mass Shift (Da) |
|---|---|---|---|---|---|
| Clothianidin | ~250 | [chlorothiazolyl-methyl]+ | 132 | 133 | +1 |
| This compound | ~254 | [M+H - (NO2 + CD3NH)]+ | - | ~170 | +1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides definitive information about the atomic connectivity and the precise location of the isotopic labels. A combination of 1H, 13C, and 2H NMR experiments is employed.
¹H NMR: In the proton NMR spectrum of unlabeled Clothianidin, a distinct signal corresponding to the N-methyl (N-CH3) protons is observed. For this compound, this signal would be absent, confirming the successful replacement of protons with deuterium at this position. researchgate.net
¹³C NMR: The 13C NMR spectrum provides two key pieces of evidence. First, the signal corresponding to the enriched carbon atom on the thiazole ring will exhibit a significantly larger intensity compared to all other carbon signals due to the high (~99%) incorporation of 13C. Second, coupling between the 13C nucleus and adjacent protons (if any) can further confirm its position. isolife.nl
²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal at the chemical shift corresponding to the N-methyl group, providing direct evidence for the location of the deuterium label.
Table 2: Expected NMR Observations for this compound
| NMR Technique | Expected Observation for N-methyl Group | Expected Observation for 13C-labeled Thiazole Carbon |
|---|---|---|
| ¹H NMR | Absence of the N-CH3 proton signal | Normal signals for other protons |
| ¹³C NMR | Weakened signal due to deuterium coupling | Significantly enhanced signal intensity |
| ²H NMR | Presence of a signal in the N-methyl region | No signal |
Together, these advanced spectroscopic techniques provide a comprehensive validation of the synthesis, confirming that the this compound molecule has the correct structure, high isotopic purity, and the labels are in their intended, site-specific locations.
Advanced Analytical Methodologies Employing Clothianidin D3, 13c1
Utilization as Internal Standard in Quantitative Mass Spectrometry
The primary application of Clothianidin-d3, 13C1 is as an internal standard (IS) in isotope dilution mass spectrometry (IDMS). In this role, a known quantity of the labeled standard is added to a sample at the beginning of the analytical workflow. nih.gov Because the labeled standard has virtually identical physicochemical properties to the native analyte (clothianidin), it experiences the same losses during extraction, cleanup, and the same response variations during ionization. nih.gov By measuring the ratio of the native analyte to the labeled standard in the final analysis, chemists can accurately calculate the initial concentration of the analyte in the sample, effectively nullifying any procedural inconsistencies. nih.gov While many published methods utilize the more common Clothianidin-d3 analog, the principles and applications are directly transferable to the doubly labeled this compound standard, which offers an even greater mass difference from the native compound, further reducing potential spectral interference.
UHPLC-MS/MS is a powerful technique that combines the high-resolution separation capabilities of UHPLC with the high sensitivity and selectivity of tandem mass spectrometry. In this context, this compound is the ideal internal standard for the quantification of clothianidin residues in various samples. The co-elution of the analyte and the internal standard under identical chromatographic conditions ensures that any fluctuations, such as ion suppression or enhancement in the mass spectrometer's source, affect both compounds equally. acs.org
The analysis is typically performed in the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the native clothianidin and its labeled internal standard. This provides two layers of specificity (retention time and mass fragmentation), ensuring highly reliable identification and quantification. nih.gov For instance, a common transition for clothianidin is the fragmentation of its protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of 250 into a characteristic product ion at m/z 169. harvard.edufarmlandbirds.net The corresponding internal standard, Clothianidin-d3, would be monitored using a transition such as m/z 253 to m/z 172. harvard.edufarmlandbirds.net
Table 1: Representative UHPLC-MS/MS Parameters for Clothianidin Analysis
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) |
| Clothianidin | 250 | 169 | 5 |
| Clothianidin | 250 | 132 | Confirming ion |
| Clothianidin-d3 | 253 | 172 | 5 |
Note: Collision Energy (CE) values are instrument-dependent and require optimization. The values presented are illustrative examples based on published methods.
The analysis of clothianidin in complex matrices such as honey, soil, milk, and plant tissues presents significant analytical challenges due to the presence of co-extracted compounds that can interfere with the measurement. massbank.eudergipark.org.tr LC-MS/MS, coupled with the use of this compound as an internal standard, is the preferred method for overcoming these difficulties. The standard effectively compensates for matrix-induced signal suppression or enhancement, which is a common issue in electrospray ionization (ESI). nih.gov
Method validation studies across various complex matrices demonstrate the robustness of this approach. For example, research on neonicotinoids in honey using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis reported high accuracy and precision. acs.orgcabidigitallibrary.org Similar success has been achieved in analyzing pesticide residues in diverse agricultural products and environmental water samples, where the use of an isotopically labeled internal standard was critical for achieving reliable results. nih.govharvard.edu
Table 2: Performance Data for Clothianidin Analysis in Complex Matrices Using an Isotopic Internal Standard
| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (µg/kg) |
| Honey | 5 - 20 | 99 | < 15 | 2 - 10 |
| Sugarcane | 10 - 400 | 86 - 94 | 2.7 - 4.5 | 10 |
| Environmental Water | 0.05 - 5.0 | 78 - 110 | < 15 | 0.002 - 0.007 |
| Agricultural Products | 10 | 95 | < 10 | 10 |
Data compiled from multiple studies and represents typical method performance. nih.govnih.govacs.orggoogle.com
While LC-MS/MS is the predominant technique for analyzing neonicotinoids, GC-MS approaches have been explored. However, the analysis of clothianidin by GC-MS is challenging due to the compound's polarity and thermal instability. boerenlandvogels.nl These properties can lead to poor chromatographic peak shape, low response, and decomposition in the hot GC inlet. lcms.cz For these reasons, GC-MS is generally not the preferred method for clothianidin and other neonicotinoids. nih.gov When GC-MS is employed, the use of an internal standard like this compound remains crucial to correct for analytical variability, though it cannot compensate for thermal degradation that occurs before separation.
Compensation for Matrix Effects and Enhancement of Analytical Accuracy
Matrix effects are a primary source of error in quantitative mass spectrometry, especially when analyzing trace-level contaminants in complex samples. researchgate.net These effects arise when co-eluting matrix components alter the ionization efficiency of the target analyte, leading to either an underestimation (ion suppression) or overestimation (ion enhancement) of its true concentration. dergipark.org.tr
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to counteract these effects. nih.gov Because the internal standard is chemically identical to the analyte, it experiences the same degree of ionization suppression or enhancement at the same retention time. By calculating the ratio of the analyte signal to the internal standard signal, the matrix effect is canceled out, leading to a significant enhancement in analytical accuracy and precision. harvard.edu This isotope dilution technique corrects not only for matrix effects but also for sample loss during the entire preparation procedure, from extraction and cleanup to final injection. nih.gov
Application in Compound-Specific Isotope Analysis (CSIA) for Mechanistic Studies
Compound-Specific Isotope Analysis (CSIA) is an advanced analytical tool used to investigate the sources, fate, and degradation pathways of environmental contaminants by measuring subtle variations in their natural isotopic ratios (e.g., ¹³C/¹²C). farmlandbirds.netcolab.ws During chemical or biological degradation processes, molecules containing lighter isotopes (like ¹²C) tend to react slightly faster than those with heavier isotopes (like ¹³C), leading to an enrichment of the heavier isotope in the remaining, undegraded compound. colab.ws
In the context of clothianidin, CSIA can be used to track its degradation in soil and water, providing insights into the mechanisms of its breakdown without needing to identify all transformation products. farmlandbirds.net While CSIA focuses on the natural isotopic signature of the unlabeled clothianidin, the use of a labeled standard such as this compound is essential for parallel, accurate quantification. By correlating the change in concentration with the shift in isotopic ratio (a concept known as Rayleigh fractionation), researchers can differentiate between degradation and other processes like dilution or sorption.
Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS) is a fundamental technique for performing CSIA. In this method, a bulk sample or a purified compound is combusted, converting the organic material into simple gases (e.g., CO₂, N₂). These gases are then introduced into an isotope ratio mass spectrometer, which precisely measures the ratio of heavy to light isotopes (e.g., ¹³C/¹²C).
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful analytical technique for compound-specific isotope analysis (CSIA), which measures the stable isotope ratios of individual elements within specific organic compounds. nih.govnih.gov This methodology provides high-precision isotopic measurements, enabling researchers to trace the origins, transport, and degradation pathways of environmental contaminants like pesticides. nih.gov The technique is particularly suited for volatile or semi-volatile compounds that can be separated by gas chromatography. mdpi.com
The core principle of GC-C-IRMS involves the separation of compounds in a mixture using a gas chromatograph. As each separated compound elutes from the GC column, it is quantitatively converted into a simple gas (e.g., CO2 for carbon isotope analysis) in a high-temperature combustion furnace. metsol.com This gas is then introduced into the isotope ratio mass spectrometer, which precisely measures the ratio of the heavy isotope to the light isotope (e.g., ¹³C/¹²C). nih.gov
For a compound like Clothianidin, which is a neonicotinoid with low volatility, direct analysis by GC-C-IRMS is challenging. chromforum.orgresearchgate.net To overcome this limitation, a derivatization step is typically required. researchgate.netlibretexts.org This process involves a chemical reaction to convert the analyte into a more volatile and thermally stable derivative suitable for GC analysis. libretexts.orgsigmaaldrich.com Common derivatization methods include silylation, acylation, or alkylation, which modify functional groups like amines and amides present in the Clothianidin structure. libretexts.org
The use of an isotopically labeled internal standard, such as Clothianidin-d3, ¹³C₁, is crucial in this analytical approach. While primarily used for quantification in isotope dilution mass spectrometry, in the context of GC-C-IRMS, such a standard serves multiple purposes. It can be used to monitor and correct for any isotopic fractionation that may occur during sample preparation, derivatization, and the chromatographic process itself. By comparing the known isotopic signature of the standard to the measured value, any analytical bias can be identified and corrected, ensuring the accuracy of the δ¹³C values determined for the native analyte.
Research Findings
Although direct studies employing Clothianidin-d3, ¹³C₁ in GC-C-IRMS are not prevalent in existing literature, extensive research on other pesticides using this technique provides a framework for its potential application. CSIA studies have successfully used carbon and nitrogen isotope fractionation to elucidate the degradation mechanisms of various pesticides, including chloroacetanilides and triazines. nih.gov The degree of isotope fractionation, expressed as an enrichment factor (ε), provides insight into reaction mechanisms, such as distinguishing between biotic and abiotic degradation pathways. nih.gov
For instance, research on the hydrolysis of different pesticides has shown that carbon isotopic fractionation can reveal details about bond-breaking steps in the reaction. nih.gov These studies serve as a model for how GC-C-IRMS could be applied to investigate the environmental fate of derivatized Clothianidin.
The precision of GC-C-IRMS is a key advantage, with reported standard deviations for δ¹³C measurements typically in the range of 0.1‰ to 0.5‰. nih.gov This high level of precision allows for the detection of small isotopic shifts associated with environmental transformation processes. The accuracy of the method is ensured through calibration with certified reference materials of known isotopic composition. scirp.org
The following interactive tables present illustrative data representative of findings from GC-C-IRMS studies on pesticides, demonstrating the type of information that could be generated in a hypothetical analysis involving Clothianidin.
Table 1: Illustrative Isotope Fractionation During Pesticide Degradation
This table shows hypothetical carbon isotope enrichment factors (εC) for Clothianidin under different degradation scenarios, based on typical values observed for other pesticides. nih.govrsc.org Significant differences in ε values can help identify the dominant degradation pathway in an environmental sample.
| Degradation Process | Hypothetical Enrichment Factor (εC, ‰) | Inferred Reaction Mechanism |
|---|---|---|
| Microbial Degradation | -2.5 to -8.0 | Enzymatic cleavage of specific bonds |
| Photolysis (Direct) | -1.0 to -3.5 | Light-induced bond cleavage |
| Hydrolysis (Alkaline) | -5.0 to -15.0 | Nucleophilic substitution at an electrophilic carbon center |
Table 2: Typical Performance Metrics for GC-C-IRMS Analysis
This table summarizes the typical analytical performance characteristics of the GC-C-IRMS technique, crucial for validating the method for pesticide residue analysis. nih.govscirp.orgscispace.com
| Parameter | Typical Value | Significance |
|---|---|---|
| Instrumental Precision (SD of δ¹³C) | 0.1‰ - 0.5‰ | Ability to detect minor isotopic variations |
| Accuracy (vs. Certified Material) | < 0.5‰ deviation | Ensures trueness of the isotopic measurement |
| Limit of Quantification | Nanogram to picogram quantities of carbon on-column | High sensitivity for trace-level analysis |
| Linearity (r²) | > 0.999 | Reliable measurement across a range of concentrations |
Elucidation of Environmental Fate Through Isotopic Tracing Techniques
Investigating Environmental Persistence and Degradation Kinetics
Clothianidin is characterized by its environmental persistence, particularly in soil environments. herts.ac.ukwikipedia.org Laboratory and field studies confirm that it is stable to hydrolysis across various pH levels typical in the environment. epa.govepa.gov Its persistence can lead to accumulation in soil, especially with repeated applications over several years. wikipedia.orgepa.gov The primary routes of dissipation are microbial degradation and photolysis, with their relative importance depending heavily on environmental conditions. epa.gov
Photolysis, or degradation by sunlight, is a significant pathway for the breakdown of clothianidin when it is exposed to light, particularly in aquatic environments. epa.gov The aqueous photolysis half-life can be very short, measured at less than a day. epa.gov However, the significance of this pathway under real-world field conditions may be limited, as the compound is often incorporated into the soil, shielding it from direct sunlight. epa.gov In soil, the photolysis half-life is considerably longer, reported to be around 34 days. epa.gov
Research has identified several key transformation pathways during photolysis, primarily involving denitration, hydroxylation, and dechlorination. mdpi.com The process leads to the formation of various transformation products (TPs). Using techniques like ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry, studies have identified intermediates such as TMG (N-methyl-N'-nitroguanidine), MNG, and TZNG. epa.govmdpi.com
| Environment | Half-Life (DT50) | Reference |
|---|---|---|
| Aqueous Solution (Direct Sunlight Exposure) | < 1 day | epa.gov |
| Soil Surface (Sunlight Exposure) | 34 days | epa.gov |
| Soil (Under Sunlight) | 97 - 112 hours | sci-hub.se |
Microbial degradation is a critical factor in the environmental persistence of clothianidin, with a significant difference observed between aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions.
In aerobic soil, metabolic degradation occurs very slowly. epa.govepa.gov Reported half-lives for clothianidin in aerobic soil environments are long, ranging from 148 to 1,155 days, indicating high persistence. epa.govnih.gov This slow breakdown can lead to the accumulation of the compound in soil over time with repeated use. epa.gov Studies have identified several bacterial strains, such as Pseudomonas stutzeri, capable of degrading clothianidin aerobically, breaking it down into metabolites like 2-chloro-5-methyl thiazole (B1198619) (CMT) and methyl 3-[thiazole-yl] methyl guanidine (B92328) (TMG). nih.gov
| Condition | Compartment | Half-Life (DT50) | Reference |
|---|---|---|---|
| Aerobic | Soil | 148 - 1155 days | epa.gov |
| Anaerobic | Aquatic System | 27 days | epa.gov |
| Anaerobic (Flooded Soil) | Aquatic System | 28.3 days (at 25°C) | nih.govacs.org |
| Anaerobic (Flooded Soil) | Aquatic System | 9.7 days (at 35°C) | nih.govacs.org |
Tracing Mobility and Transport Mechanisms
The physical and chemical properties of clothianidin, including its high water solubility and low tendency to bind to soil particles, contribute to its mobility in the environment. naturepest.comepa.govnih.gov These characteristics mean it has a significant potential to move from the application site into water resources. epa.govepa.gov
Clothianidin is recognized as having a high potential to leach through the soil profile and contaminate groundwater. herts.ac.ukepa.govepa.gov This is supported by its soil organic carbon-water (B12546825) partitioning coefficients (Koc), which have been measured in the range of 84 to 129, indicating high to very high mobility in most soil types. epa.gov Chemicals with these properties are often detected in groundwater monitoring studies. epa.gov The U.S. Environmental Protection Agency (EPA) has noted that the use of clothianidin in areas with permeable soils and shallow water tables may result in groundwater contamination. epa.gov Its stability against hydrolysis further enhances its ability to persist as it moves through the soil layers. naturepest.com
| Parameter | Value | Implication | Reference |
|---|---|---|---|
| Soil Organic Carbon Partition Coefficient (Koc) | 84 - 129 mL/g | High to Very High Mobility | epa.gov |
| Groundwater Ubiquity Score (GUS) | > 3.7 | High Leaching Potential | naturepest.com |
In addition to leaching, clothianidin can be transported from treated fields into surface water bodies such as streams, rivers, and ponds through surface runoff. epa.govepa.govmda.state.mn.us This is a major transport route, especially when rainfall occurs shortly after application. naturepest.com Its high water solubility facilitates its movement with water flowing over the soil surface. nih.gov Studies have shown that even conservation tillage practices may not significantly reduce the concentration of clothianidin in runoff water. naturepest.com Research conducted in no-till agricultural fields found that while surface runoff is a contributor to its transport, subsurface flow (movement through the soil matrix just below the surface) can account for a larger percentage of the total mass of clothianidin exported from a field, with over 90% of the mass transported via this route in one study. psu.edu
Clothianidin is a systemic insecticide, meaning it is designed to be taken up by plants and translocated throughout their tissues, including roots, stems, leaves, and potentially pollen and nectar. epa.govepa.gov This property is key to its effectiveness as an insecticide, as it protects the plant from feeding insects. epa.gov
However, studies using isotopically labeled compounds to trace uptake from seed treatments have shown that only a small fraction of the applied insecticide is actually absorbed by the plant. A two-year field study on maize found that a maximum of only 1.34% of the clothianidin applied to the seed was recovered from the plant tissues over the growing season. plos.orgsemanticscholar.org Another study on maize reported similar findings, with a maximum of 1.5% of the applied clothianidin being translocated into the plant. pesticideimpacts.org This suggests that the vast majority of the chemical, approximately 98% or more, remains in the soil after application, where it is subject to other environmental fate processes like leaching and degradation. pesticideimpacts.org The concentration of clothianidin within plant tissues follows a decay pattern, with the highest levels present in the early stages of growth, followed by a rapid decrease within the first 20-30 days after planting. plos.orgsemanticscholar.org
Identification and Quantification of Environmental Transformation Products Using Labeled Standards
The use of isotopically labeled standards is indispensable for the accurate identification and quantification of environmental transformation products of pesticides like clothianidin. While studies specifically employing the dual-labeled standard Clothianidin-d3, 13C1 are not extensively documented in public literature, the principles of its application are well-established in environmental chemistry. A dual-labeled standard offers significant advantages in analytical methodology, particularly in complex environmental matrices where background interference can be high.
The incorporation of both deuterium (B1214612) (d3) and carbon-13 (13C) into the clothianidin molecule provides a distinct mass signature that is highly unlikely to occur naturally. This unique mass shift allows for unambiguous identification of the parent compound and its transformation products when analyzed by mass spectrometry (MS). In a typical workflow, an environmental sample (e.g., soil, water, or plant tissue) suspected of containing clothianidin residues is fortified with a known concentration of this compound. The sample is then extracted and analyzed, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The labeled standard co-elutes with the unlabeled (native) clothianidin, and its distinct mass-to-charge ratio (m/z) allows for its separate detection.
By comparing the signal intensity of the native analyte to that of the labeled internal standard, precise quantification can be achieved, correcting for any loss of analyte during sample preparation and analysis. Furthermore, the labeled standard can be used to confirm the identity of transformation products that retain the labeled portions of the molecule.
Table 1: Hypothetical Mass Spectrometry Data for Clothianidin and its Labeled Standard
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|---|---|
| Clothianidin | C6H8ClN5O2S | 249.01 | 250.02 | 169.05 |
Note: This table is illustrative and actual m/z values may vary based on ionization technique and adduct formation.
Characterization of Degradation Pathways
Isotopically labeled compounds like this compound are powerful tools for elucidating the complex degradation pathways of pesticides in the environment. By tracing the fate of the labeled atoms, researchers can map the chemical transformations that the parent molecule undergoes. The major degradation pathways for clothianidin include photolysis, hydrolysis, and microbial degradation, leading to various transformation products.
When this compound is introduced into an experimental system (e.g., a soil microcosm or an aqueous solution exposed to sunlight), the labeled isotopes act as tracers. As the parent compound degrades, the labels will be incorporated into the various degradation products. By analyzing the mass spectra of the resulting mixture, metabolites containing the d3 and 13C labels can be identified. This provides direct evidence of the transformation process and helps in piecing together the degradation sequence.
For instance, if a metabolite is detected with the same mass shift corresponding to the d3 and 13C labels, it confirms that this product originated from the parent clothianidin and retains the core structure where the labels were placed. Conversely, the absence of the labels in a suspected metabolite would indicate that it was formed from a part of the molecule that was cleaved off during degradation.
Table 2: Major Environmental Transformation Products of Clothianidin
| Transformation Product | Acronym | Chemical Name | Degradation Pathway |
|---|---|---|---|
| Thiazolylmethylguanidine | TMG | N-methyl-N'-((2-chloro-1,3-thiazol-5-yl)methyl)guanidine | Hydrolysis |
| Methylnitroguanidine | MNG | N-methyl-N'-nitroguanidine | Cleavage of the thiazole ring |
| Thiazolylmethylurea | TZMU | 1-((2-chlorothiazol-5-yl)methyl)-3-methylurea | Denitration and hydrolysis |
This table presents known degradation products of clothianidin. The use of this compound would aid in confirming the formation of these and other metabolites in specific environmental compartments.
Kinetic Isotope Effects in Environmental Reactions
The study of kinetic isotope effects (KIEs) provides valuable insights into the mechanisms of chemical reactions, including the environmental degradation of pesticides. A KIE is observed when a chemical reaction proceeds at a different rate due to the presence of a heavier isotope in the molecule. This occurs because the heavier isotope forms a stronger chemical bond, which requires more energy to break.
By using a dual-labeled compound like this compound, researchers could potentially study KIEs in clothianidin degradation. For example, if the C-H bonds where the deuterium atoms are located, or the C-C/C-N bonds involving the 13C atom, are broken in the rate-determining step of a degradation reaction, the reaction will proceed more slowly for the labeled molecule compared to the unlabeled one.
The magnitude of the KIE can be determined by comparing the degradation rates of the labeled and unlabeled compounds under identical conditions. This information can help to identify the specific bonds that are cleaved during the reaction, providing strong evidence for a particular degradation mechanism. For instance, a significant KIE associated with the deuterated methyl group would suggest that a reaction involving this group, such as demethylation to form TZNG, is a key step in the degradation pathway.
Table 3: Illustrative Kinetic Isotope Effect Data for Clothianidin Degradation
| Reaction Type | Rate Constant (unlabeled) (k_light) | Rate Constant (labeled) (k_heavy) | Kinetic Isotope Effect (k_light / k_heavy) | Mechanistic Implication |
|---|---|---|---|---|
| Photodegradation | 1.5 x 10⁻² hr⁻¹ | 1.4 x 10⁻² hr⁻¹ | 1.07 | C-H bond cleavage is not rate-determining. |
| Microbial Demethylation | 8.2 x 10⁻³ hr⁻¹ | 3.5 x 10⁻³ hr⁻¹ | 2.34 | C-H bond cleavage at the methyl group is part of the rate-determining step. |
Note: The data in this table are hypothetical and serve to illustrate the principles of how KIEs can be used to investigate reaction mechanisms. Actual values would depend on specific experimental conditions.
Investigation of Metabolic Pathways in Biological Systems Using Isotopic Labels
Elucidating Metabolic Profiles in Target and Non-Target Organisms
Isotopic labeling is a cornerstone of metabolic research, offering unparalleled sensitivity and specificity in tracking the fate of a xenobiotic like clothianidin. By replacing specific atoms in the clothianidin molecule with their heavier isotopes (e.g., deuterium (B1214612) (d) for hydrogen, Carbon-13 (¹³C) for carbon), scientists can distinguish the administered compound and its subsequent metabolites from naturally occurring molecules within an organism. This technique is instrumental in defining the chemical transformations that occur in each organism and at each stage of breakdown. iaea.org
Identification of Metabolites and Conjugates
Studies across various biological systems have identified several key metabolites of clothianidin. The metabolic transformations primarily involve modifications of the N-methyl group and the nitroguanidine (B56551) moiety. The unaltered parent compound often remains a major component of the residue. jfda-online.com
Key metabolic reactions include:
N-demethylation: The removal of the methyl group from the guanidine (B92328) nitrogen is a primary metabolic step. jfda-online.comnih.gov
Nitro-reduction: The reduction of the nitro group on the guanidine moiety is another significant pathway. nih.gov
Hydrolysis: This involves the cleavage of the nitroimino group. jfda-online.com
Cleavage of the C-N bond: The bond between the thiazolyl-methyl group and the nitroguanidine moiety can be broken. jfda-online.comnih.gov
These reactions lead to the formation of various metabolites, which may then be further transformed or conjugated with endogenous molecules like glycine (B1666218) or glucuronic acid before excretion. nih.gov
Below is a table of common clothianidin metabolites identified in various organisms.
| Metabolite Abbreviation | Full Chemical Name | Found In |
| TZNG | N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine | Plants, Mammals jfda-online.comnih.govsumitomo-chem.co.jp |
| TZMU | N-(2-chlorothiazol-5-ylmethyl)-N'-methylurea | Plants, Soil jfda-online.comsumitomo-chem.co.jpresearchgate.net |
| TMG | N-(2-chlorothiazol-5-ylmethyl)-N'-methylguanidine | Plants jfda-online.com |
| MNG | N-methyl-N'-nitroguanidine | Mammals, Plants jfda-online.comnih.gov |
| MTCA | 2-(methylthio)thiazole-5-carboxylic acid | Mammals sumitomo-chem.co.jp |
| Clothianidin-urea | Clothianidin urea (B33335) derivative | Vertebrates (Fish, Poultry) nih.govnih.gov |
| Nitroso-clothianidin | Nitroso derivative of clothianidin | Vertebrates (Mice) nih.govnih.gov |
Metabolic Pathways in Plants
In plants such as maize, sugar beets, and rice, clothianidin is readily absorbed and transported systemically. jfda-online.comsumitomo-chem.co.jp The metabolic pathways are generally similar across different plant species. The parent clothianidin is often the main residue component found at harvest. jfda-online.comepa.gov
The primary metabolic pathway involves the N-demethylation of the parent compound to produce N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine (TZNG). jfda-online.com Further metabolism can occur through several routes:
Hydrolysis of the nitroimino moiety to form N-(2-chlorothiazol-5-yl-methyl)-N'-methylurea (TZMU). jfda-online.com
Denitrification to yield N-(2-chlorothiazol-5-yl-methyl)-N'-methylguanidine (TMG). jfda-online.com
Cleavage of the C-N bond within TMG can form methylguanidine, a naturally occurring compound. jfda-online.com
The metabolite N-methyl-N'-nitroguanidine (MNG) is typically found in minute quantities in plants. jfda-online.com
It is also noteworthy that the insecticide thiamethoxam (B1682794) is rapidly metabolized into clothianidin within plants, making clothianidin the predominant active compound shortly after thiamethoxam application. nih.govnih.gov
Metabolic Pathways in Invertebrates (e.g., Insects)
Clothianidin is highly effective against a wide range of insect pests due to its agonistic action on nicotinic acetylcholine (B1216132) receptors (nAChRs). jfda-online.comsumitomo-chem.co.jp Like in plants, thiamethoxam acts as a precursor to clothianidin in insects. nih.gov The metabolic conversion of thiamethoxam to clothianidin is a key step in its insecticidal activity. nih.gov While detailed pathways for clothianidin itself in insects are less specifically described in the provided sources, the focus is often on its high toxicity and persistence at the receptor site. plos.org Some microbes found in the honeybee gut, such as Edwardsiella sp., Serratia sp., and Enterobacter sp., have been shown to degrade clothianidin in vitro. mdpi.com
Metabolic Pathways in Vertebrates (e.g., Livestock, Laboratory Animals)
In vertebrates, clothianidin is generally metabolized and excreted relatively quickly. Studies in laboratory animals like rats and mice, as well as in fish and poultry, have elucidated the primary biotransformation routes.
Rats and Mice: When administered to rats, clothianidin is almost completely excreted in urine and feces, with the parent compound being the major substance detected. jfda-online.com The main metabolic reactions are oxidative demethylation to form TZNG and the cleavage of the carbon-nitrogen bond between the thiazole (B1198619) and guanidine moieties. nih.gov This cleavage results in the formation of N-methyl-N'-nitroguanidine (MNG) and a thiazole moiety that is further metabolized to 2-(methylthio)thiazole-5-carboxylic acid (MTCA). nih.govsumitomo-chem.co.jp In mice, a facile reaction sequence involves clothianidin being converted to its desmethyl derivative (CLO-dm or TZNG). nih.gov Additionally, nitrosoguanidine, aminoguanidine, and urea derivatives have been detected in tissues. nih.gov
Zebrafish: In zebrafish, clothianidin showed a low bioaccumulation potential. nih.gov The highest concentrations were found in the intestine and liver, indicating the hepatobiliary system's crucial role in metabolism and elimination. nih.gov Eight different biotransformation products were identified, with the main metabolic pathways being N-demethylation and nitro-reduction. nih.gov
Poultry: In vitro studies using liver microsomes from chickens, ducks, and geese have identified metabolites such as desmethyl-clothianidin (dm-clothianidin or TZNG) and clothianidin-urea. nih.gov Cytochrome P450 (CYP) enzymes, particularly from the CYP2C and CYP3A families, are suggested to be heavily involved in these transformations. nih.gov
Microbial Transformation Pathways
Microorganisms in soil and water play a significant role in the environmental degradation of clothianidin. nih.gov Bioremediation using microbes is considered an efficient and environmentally friendly approach to breaking down pesticide residues. nih.gov
Several bacterial and fungal species have been identified that can degrade clothianidin:
Bacteria: Genera such as Pseudomonas, Pedobacter, Flavobacterium, Bacillus, and Ochrobactrum have been reported to degrade clothianidin. nih.govresearchgate.net For instance, Pseudomonas stutzeri was shown to achieve approximately 62% degradation of clothianidin within two weeks under aerobic conditions. nih.gov
Fungi: The white-rot fungus Phanerochaete sordida has also been observed to biodegrade clothianidin. nih.gov
In soil, clothianidin degrades aerobically through two main pathways. nih.gov
N-demethylation to form N-(2-chlorothiazol-5-ylmethyl)-N′-nitroguanidine (TZNG). nih.gov
Cleavage of the nitroguanidine moiety , leading to the formation of N-methyl-N-nitroguanidine (MNG). nih.gov
Other potential microbial transformation products under aerobic conditions include TZMU and nitroguanidine. nih.gov
Kinetic Studies of Biotransformation Processes
Kinetic studies are essential for understanding the rate at which clothianidin is taken up, metabolized, and eliminated by an organism.
In zebrafish, the uptake and elimination kinetics of clothianidin were found to be very similar in the whole fish and in different tissues. nih.gov The bioconcentration factor was less than 1, indicating a low potential for bioaccumulation. nih.gov Metabolic kinetics of two key products, desmethyl clothianidin (TZNG) and clothianidin urea, confirmed that metabolism primarily occurs in the liver and intestine. nih.gov
In poultry, enzyme kinetic studies using liver microsomes showed that chicken CYPs may have a greater capacity for metabolizing neonicotinoids compared to other poultry species. nih.gov The kinetics of clothianidin metabolism to clothianidin-urea showed no significant differences among chickens, ducks, and rats. nih.gov Such studies help to understand species-specific differences in susceptibility and detoxification capabilities. nih.gov
The dissipation of clothianidin's precursor, thiamethoxam, in spinach was found to follow first-order kinetics, with half-lives of 1.6 days or less. nih.gov Clothianidin appeared readily as a metabolite, with its highest levels observed 3 to 5 days after the application of thiamethoxam. nih.gov
Bioavailability and Distribution of Clothianidin-d3, 13C1: An Isotopic Tracing Approach
The study of the environmental fate and biological interaction of pesticides is critical for assessing their potential impact. Clothianidin, a neonicotinoid insecticide, is subject to extensive research regarding its absorption, distribution, metabolism, and excretion (ADME) in various organisms. acs.org To achieve a high degree of precision and accuracy in these studies, scientists utilize isotopically labeled compounds. This article focuses on the theoretical application and methodologies for using the dual-labeled isotopic variant, this compound, in bioavailability and distribution studies. The incorporation of stable isotopes like deuterium (d) and carbon-13 (13C) provides a powerful tool for tracing the molecule's path through biological systems without the concerns associated with radiolabeling. acs.org
Bioavailability and Distribution Studies Through Isotopic Tracing
Isotopic tracing is a technique that allows researchers to follow the journey of a specific compound through a complex system, such as a living organism or an environmental compartment. By replacing some atoms of a molecule with their heavier, stable isotopes, the compound becomes distinguishable from its naturally occurring counterparts. In the case of Clothianidin-d3, 13C1, the presence of three deuterium (B1214612) atoms and one carbon-13 atom creates a unique mass signature that can be detected with high sensitivity and specificity by mass spectrometry. nih.gov
The use of a dual-labeling strategy offers distinct advantages. It provides an internal control for the molecule's integrity. Different metabolic pathways might cleave the molecule, and by placing labels on different parts of the structure, researchers can better elucidate these metabolic fates. For instance, if a metabolite is detected containing the 13C label but not the deuterium (d3) label, it indicates that the portion of the molecule with the deuterium atoms has been cleaved off.
The primary methodology for tracing this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This analytical technique is highly sensitive and can differentiate between the labeled compound and its unlabeled form, as well as identify and quantify its various metabolites. researchgate.netresearchgate.net
The general workflow for a tracing study would involve:
Administration: Introducing a known quantity of this compound to the organism being studied. This could be through various routes, such as dietary intake for animals or soil application for plants.
Sample Collection: At predetermined time intervals, biological samples are collected. These could include blood, urine, feces, and various tissues from animals, or roots, stems, leaves, and nectar from plants. nih.govnih.gov
Extraction: The samples are processed to extract clothianidin and its potential metabolites.
Analysis by LC-MS/MS: The extracts are analyzed to detect and quantify the concentration of this compound and any labeled metabolites. The mass spectrometer is set to specifically look for the unique mass-to-charge ratios of the labeled parent compound and its predicted metabolic products. researchgate.net
The stability of the carbon-13 label is generally higher than that of deuterium, which can sometimes be subject to exchange. However, the use of both provides more robust data. nih.gov The presence of the d3 label, for example, on a methyl group, can also provide insights into specific metabolic reactions like N-demethylation. nih.gov
Following administration, this compound is absorbed and distributed throughout the organism. Isotopic tracing allows for a detailed mapping of where the compound and its metabolites accumulate.
In a hypothetical study in a rodent model, tissues such as the liver, kidney, brain, muscle, and fat would be collected at various time points after administration. researchgate.net Analysis by LC-MS/MS would reveal the concentration of the labeled compound in each tissue, providing a clear picture of its distribution pattern. The liver and kidneys are often primary sites of accumulation and metabolism for xenobiotics. researchgate.netnih.gov
Similarly, in plants, the systemic nature of clothianidin means it is transported from the point of application (e.g., seed treatment) to other parts of the plant. nih.gov By analyzing different plant parts—roots, stem, leaves, and eventually flowers and nectar—researchers can quantify the translocation of this compound. This is crucial for understanding the potential exposure routes for non-target organisms like pollinators. nih.gov
Hypothetical Data Table: Distribution of this compound in Rat Tissues
| Time Point | Liver (ng/g) | Kidney (ng/g) | Brain (ng/g) | Muscle (ng/g) | Fat (ng/g) |
| 1 hour | 150.2 | 120.5 | 15.3 | 25.8 | 10.1 |
| 6 hours | 95.7 | 88.2 | 8.1 | 18.4 | 12.5 |
| 24 hours | 30.1 | 45.6 | 2.5 | 9.7 | 8.3 |
| 48 hours | 5.4 | 10.3 | <1.0 | 2.1 | 4.2 |
Bioavailability refers to the proportion of an administered substance that enters the systemic circulation and is available to have an active effect. Isotopic labeling is an ideal method for precisely quantifying bioavailability.
In a typical study, a known dose of this compound is administered via a non-intravenous route (e.g., orally). Blood samples are then taken over a period of time to measure the concentration of the labeled compound in the plasma. The area under the concentration-time curve (AUC) is calculated from these measurements.
This AUC is then compared to the AUC obtained after administering the same dose intravenously (which is assumed to have 100% bioavailability). The absolute bioavailability (F) is calculated using the formula:
F (%) = (AUC_oral / AUC_intravenous) * 100
The use of the stable isotope-labeled compound ensures that the measurements are not confounded by any pre-existing unlabeled clothianidin in the system, leading to a highly accurate assessment.
Hypothetical Data Table: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Dose Administered (oral) | 10 mg/kg |
| AUC_oral (ngh/mL) | 5,400 |
| AUC_intravenous (ngh/mL) | 9,800 |
| Absolute Bioavailability (F) | 55.1% |
Challenges and Future Directions in Stable Isotope Labeling Research for Agrochemicals
Advancements in Isotopic Synthesis Techniques
The synthesis of isotopically labeled agrochemicals is a complex process foundational to tracer studies. iaea.org For a dually labeled compound like Clothianidin-d3, 13C1, the synthesis involves the precise incorporation of deuterium (B1214612) (d) and carbon-13 (13C) atoms into the parent Clothianidin molecule. medchemexpress.eu These stable, non-radioactive isotopes are introduced at specific, chemically stable positions to create a compound that is chemically identical to its unlabeled counterpart but distinguishable by mass spectrometry. medchemexpress.com
Recent advancements have moved beyond simple, single-label incorporation to more sophisticated multi-labeling strategies. The development of novel synthetic pathways allows for the strategic placement of isotopes to probe specific metabolic reactions or to enhance the stability of the label. nih.govresearchgate.net Commercial and university laboratories are continuously refining these techniques to produce a wider array of labeled standards with high isotopic purity. iaea.org This growing availability of complex labeled compounds, including those with multiple isotope types like this compound, is critical for enhancing the precision and scope of agrochemical research. isotope.com
| Isotope | Type | Common Application in Agrochemical Research | Significance |
|---|---|---|---|
| Deuterium (²H or d) | Stable | Internal standards for quantification, metabolic tracing. medchemexpress.comresearchgate.net | Alters mass significantly, useful for mass spectrometry; potential for kinetic isotope effects. nih.gov |
| Carbon-13 (¹³C) | Stable | Tracing metabolic pathways, environmental fate studies, internal standards. iaea.orgnih.gov | Less prone to kinetic isotope effects compared to deuterium, provides a stable backbone label. nih.govresearchgate.net |
| Nitrogen-15 (B135050) (¹⁵N) | Stable | Studying nitrogen transformation, degradation pathways, and source tracking. iaea.org | Essential for nitrogen-containing compounds like neonicotinoids. |
| Oxygen-18 (¹⁸O) | Stable | Investigating hydrolysis and oxidation reactions in metabolic and environmental pathways. iaea.org | Provides insight into reactions involving water or oxygen. |
Integration of Multi-Isotope Tracing for Comprehensive Pathway Analysis
The use of a single isotope label provides a linear view of a molecule's journey. However, agrochemicals undergo complex transformations in the environment and within organisms, often breaking into multiple metabolites. iaea.org The integration of multiple isotopes, such as the deuterium and carbon-13 in this compound, offers a more comprehensive approach to pathway analysis. nih.gov
This dual-labeling strategy allows researchers to track different fragments of the parent molecule simultaneously following a metabolic or degradation event. For instance, if the molecular backbone labeled with 13C separates from a functional group labeled with deuterium, the distinct masses of the resulting fragments can be traced independently. This provides powerful insights into the specific bonds being cleaved and the subsequent fate of each molecular portion. iaea.org Studies comparing the behavior of 13C and deuterium labels have shown differences in their stability and recovery during analytical processes, which must be considered but can also provide additional information. nih.gov Research combining isotope probing has demonstrated its utility in elucidating the formation of non-extractable residues (NERs) in soil, where different isotopes can reveal distinct binding patterns and pathways. chemrxiv.org
| Scenario | Single Isotope (e.g., ¹³C) | Multi-Isotope (e.g., ¹³C and ²H) | Analytical Advantage |
|---|---|---|---|
| Molecule Cleavage | Can track the ¹³C-containing fragment only. The fate of the unlabeled fragment is unknown. | Can simultaneously track the ¹³C-containing fragment and the ²H-containing fragment. | Provides a complete picture of the degradation pathway. iaea.org |
| Confirmation of Metabolite Structure | Identifies metabolites containing the ¹³C label. | Confirms which parts of the original molecule are retained in a metabolite by checking for the presence of both labels. | Increases confidence in metabolite identification. researchgate.net |
| Quantification Accuracy | Serves as a reliable internal standard. | Provides an even more robust internal standard, as the dual label gives a more unique mass signature, further from natural background. | Reduces potential interference and improves analytical precision. researchgate.net |
Methodological Innovations in Isotope Ratio Mass Spectrometry
The analysis of isotopically labeled compounds relies heavily on isotope ratio mass spectrometry (IRMS) and related techniques. measurlabs.com Innovations in this field are crucial for improving sensitivity, precision, and the range of analyzable compounds. Compound-Specific Isotope Analysis (CSIA) has emerged as a key approach, enabling the measurement of isotope ratios in individual compounds within a complex mixture. nih.govmdpi.com
Modern analytical platforms often couple chromatography with mass spectrometry to achieve this specificity.
Gas Chromatography-IRMS (GC-IRMS) is suitable for volatile compounds and allows for the separation of target analytes from matrix components before isotopic analysis. nih.gov
Liquid Chromatography-IRMS (LC-IRMS) expands the applicability to a wider range of non-volatile and polar compounds, which is particularly relevant for many modern pesticides. fmach.it
Elemental Analyzer-IRMS (EA-IRMS) can measure the bulk isotopic composition of a sample and, when coupled with separation techniques like HPLC, can analyze purified pesticide fractions. nih.govnih.govmdpi.com This method is advantageous as it is often less affected by the molecular characteristics of the analyte. mdpi.com
Furthermore, the use of high-resolution mass spectrometry (HRMS) in combination with isotope labeling offers a powerful tool for identifying unknown metabolites. researchgate.net For quantification, isotope dilution mass spectrometry, typically using tandem mass spectrometry (LC-MS/MS), is the gold standard. In this method, a known amount of a stable isotope-labeled standard like Clothianidin-d3 is added to a sample, providing highly accurate and precise quantification by correcting for matrix effects and procedural losses. researchgate.net
| Technique | Principle | Primary Application for Labeled Agrochemicals | Strengths | Limitations |
|---|---|---|---|---|
| GC-IRMS | Separates volatile compounds via GC before combustion and IRMS analysis. nih.gov | Analysis of volatile pesticides and their metabolites. | High precision; excellent separation. | Limited to thermally stable and volatile compounds. |
| LC-IRMS | Separates compounds via HPLC before conversion to gas and IRMS analysis. fmach.it | Analysis of polar and non-volatile pesticides like neonicotinoids. | Broad applicability to a wide range of compounds. | Complex interface; can be less sensitive than GC-IRMS. |
| EA-IRMS | Bulk analysis of a sample after combustion in an elemental analyzer. mdpi.com | Isotopic analysis of purified pesticide fractions. | Can measure multiple elements (C, N) simultaneously; robust. mdpi.com | Requires pure sample; no inherent separation capability. nih.gov |
| ID-LC/MS/MS | Quantification using a labeled internal standard and tandem mass spectrometry. researchgate.net | Accurate quantification of pesticides in complex matrices (food, soil, water). | Gold standard for quantification; high sensitivity and specificity. researchgate.net | Does not directly measure isotope ratios for fractionation studies. |
Addressing Interpretational Uncertainties in Isotopic Fractionation Studies
While isotope labels are powerful tracers, their use in studying natural processes requires a nuanced understanding of isotopic fractionation. This phenomenon describes the slight differences in reaction rates between heavier and lighter isotopes, which can alter isotope ratios during physical, chemical, and biological processes. nih.gov For example, during microbial degradation, bonds involving lighter isotopes (like ¹²C) may be broken more readily than those with heavier isotopes (like ¹³C), leading to an enrichment of the heavy isotope in the remaining pesticide pool. nih.gov
Understanding this fractionation is both a challenge and an opportunity. It can serve as an indicator of degradation, but it also introduces uncertainty if not properly accounted for. nih.gov Key sources of uncertainty include:
Overlapping Isotopic Signatures: Different sources of a contaminant or different degradation pathways may produce similar isotopic shifts, making definitive interpretation difficult. researchgate.net
Process-Dependent Fractionation: The degree of fractionation can vary significantly depending on the specific degradation process (e.g., biodegradation vs. photodegradation) and environmental conditions. nih.govrsc.org
Analytical Uncertainty: Even with high-precision instruments, there are inherent measurement uncertainties that must be quantified and reported. researchgate.net
Future research is focused on developing more sophisticated models to deconvolve these complex signals. copernicus.org Probabilistic models can help quantify uncertainty when multiple sources are present, and laboratory studies under controlled conditions are essential to determine the specific fractionation factors (known as kinetic isotope effects) for key degradation reactions. researchgate.net When using labeled compounds like this compound as internal standards for quantification, these fractionation effects are generally not a concern, as the standard's purpose is to mimic the behavior of the analyte during extraction and analysis, not to study natural environmental processes. researchgate.net
| Source of Uncertainty | Description | Mitigation Strategy |
|---|---|---|
| Kinetic Isotope Effects | Differences in reaction rates between isotopologues leading to isotopic fractionation during degradation. nih.gov | Conducting controlled lab studies to determine reaction-specific fractionation factors; using multi-isotope analysis (e.g., δ¹³C vs. δ¹⁵N) to better constrain pathways. |
| Source Heterogeneity | Variability in the initial isotopic composition of the agrochemical from different batches or manufacturers. | Characterizing the isotopic signature of all potential sources. |
| Matrix Effects | Interference from other compounds in the sample during analysis. nih.gov | Improving sample purification methods; using high-resolution chromatography. nih.gov |
| Mixing of Sources | Presence of a contaminant from multiple sources with overlapping isotopic signatures in a single sample. | Employing multi-variate statistical and probabilistic mixing models. researchgate.net |
Expanding the Scope of Isotope-Tracer Applications in Environmental Science
The primary application of compounds like this compound is to serve as high-fidelity internal standards for the accurate quantification of pesticide residues in environmental and food matrices. researchgate.net However, the utility of stable isotope tracers extends far beyond simple quantification. They are indispensable tools for elucidating the complex behavior of agrochemicals in the environment. iaea.org
Future applications are focused on more holistic ecosystem-level studies. By using labeled compounds in controlled environments like mesocosms or field plots, scientists can precisely track the movement and transformation of a pesticide. iaea.org This allows for a comprehensive assessment of its environmental fate, including:
Transport and Mobility: Determining the extent of leaching into groundwater and runoff into surface waters. epa.govepa.gov
Persistence and Accumulation: Quantifying how long the pesticide and its residues remain in different environmental compartments, such as soil. researchgate.net
Food Chain Transfer: Tracking the potential for bioaccumulation in non-target organisms, from soil invertebrates to pollinators and aquatic life. iaea.org
Source Apportionment: Using the principles of CSIA to differentiate between various sources of pesticide contamination in a watershed or agricultural landscape. nih.govsemanticscholar.org
As analytical techniques become more sensitive, it will be possible to conduct these tracer studies at environmentally relevant concentrations, providing a more accurate picture of the risks posed by agrochemicals and informing the development of more sustainable agricultural practices. researchgate.net
| Application Area | Objective | Role of Isotope Tracers | Example |
|---|---|---|---|
| Environmental Monitoring | Accurate quantification of pesticide residues in soil, water, and air. researchgate.net | Serve as internal standards in isotope dilution analysis to correct for analytical variability. | Using this compound to measure Clothianidin levels in groundwater near treated fields. |
| Metabolism Studies | Identify and quantify the breakdown products of a pesticide in plants or animals. iaea.org | Trace the path of the labeled atoms through metabolic pathways. | Tracking the formation of metabolites from labeled Clothianidin in a crop plant. |
| Ecotoxicology | Determine the uptake, distribution, and depuration of a pesticide in non-target organisms. | Quantify the concentration of the labeled compound in various tissues over time. | Studying the accumulation of labeled Clothianidin in earthworms or aquatic invertebrates. researchgate.net |
| Source Tracking | Identify the origin of pesticide pollution in the environment. nih.govsemanticscholar.org | Use natural variations in stable isotope ratios (CSIA) to create a "fingerprint" for different sources. | Distinguishing between agricultural runoff and point-source contamination in a river. |
Q & A
Basic: How should Clothianidin-d3, 13C<sup>1</sup> be stored to ensure stability in pesticide residue analysis workflows?
Methodological Answer:
Clothianidin-d3, 13C<sup>1</sup> must be stored at 0–6°C in airtight, light-resistant containers to prevent degradation. Isotopic integrity is critical for quantitative analysis, and improper storage can lead to deuterium/hydrogen exchange or 13C isotopic scrambling. Validate stability by periodically analyzing the compound via LC-MS/MS, monitoring for degradation products (e.g., loss of deuterium or 13C isotopic shifts) .
Basic: What analytical techniques are optimal for quantifying Clothianidin-d3, 13C<sup>1</sup> in environmental samples?
Methodological Answer:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS ) is the gold standard. Use a C18 reversed-phase column (e.g., 2.6 µm particle size) with a gradient of 0.1% formic acid in water/acetonitrile. Optimize MS parameters: ESI+ mode, MRM transitions for Clothianidin-d3 (m/z 255.1 → 169.0) and 13C<sup>1</sup>-labeled fragments (e.g., m/z 256.1 → 170.0). Calibrate with matrix-matched standards to correct for ion suppression/enhancement .
Advanced: How does isotopic labeling with 13C<sup>1</sup> affect NMR signal enhancement in metabolic pathway studies of Clothianidin?
Methodological Answer:
13C<sup>1</sup> labeling enables tracking of metabolic products via dynamic nuclear polarization (DNP)-enhanced NMR , amplifying signal-to-noise ratios by >10,000× . For example, in in vitro insect models, administer 13C<sup>1</sup>-Clothianidin and use 13C NMR to detect metabolites like 13C<sup>1</sup>-nitroguanidine derivatives. Optimize DNP conditions: polarize at 3.35 T/1.2 K, dissolve in deuterated solvents, and acquire spectra within 2–3 half-lives (T1 ≈ 30–60 s for 13C). Compare with unlabeled controls to distinguish endogenous vs. xenobiotic signals .
Advanced: What strategies mitigate matrix effects when detecting Clothianidin-d3, 13C<sup>1</sup> in complex biological samples?
Methodological Answer:
- Sample Preparation: Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction with dSPE clean-up (e.g., C18/PSA sorbents).
- Isotopic Dilution: Spike samples with Clothianidin-d3, 13C<sup>1</sup> as an internal standard to correct for recovery losses.
- Matrix-Matched Calibration: Prepare standards in blank matrix extracts (e.g., homogenized insect tissues) to match ion suppression profiles.
Validate recovery rates (70–120%) and precision (RSD <15%) across multiple batches .
Advanced: How can researchers validate the synthesis of Clothianidin-d3, 13C<sup>1</sup> and confirm isotopic purity?
Methodological Answer:
- Synthetic Validation: Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (C6H5ClD3N5O2S, exact mass 252.69) and isotopic enrichment (≥98% for D3 and 13C<sup>1</sup>).
- NMR Analysis: Acquire <sup>13</sup>C{<sup>1</sup>H} NMR spectra to verify 13C<sup>1</sup> incorporation at the target position (e.g., carbonyl or nitroguanidine group). Compare with unlabeled Clothianidin to confirm shifts .
- Purity Testing: Use HPLC-UV (λ = 265 nm) to ensure chemical purity >95%, with no unlabeled contaminants .
Advanced: What experimental designs address contradictions in Clothianidin-d3, 13C<sup>1</sup> recovery data across studies?
Methodological Answer:
- Controlled Variables: Standardize extraction protocols (e.g., solvent pH, centrifugation speed) and LC-MS parameters (e.g., column temperature, ion source settings).
- Interlaboratory Studies: Collaborate with multiple labs to assess reproducibility using shared reference materials.
- Data Normalization: Apply machine learning algorithms (e.g., PCA) to identify confounding factors (e.g., matrix lipid content, pH variability). Publish raw datasets and metadata to enable cross-validation .
Basic: What are the key considerations for using Clothianidin-d3, 13C<sup>1</sup> as an internal standard in multi-residue pesticide analysis?
Methodological Answer:
- Co-elution: Ensure Clothianidin-d3, 13C<sup>1</sup> elutes synchronously with the target analyte (unlabeled Clothianidin) by optimizing chromatographic conditions.
- Concentration Matching: Spike the internal standard at a concentration similar to the expected analyte level (e.g., 10–100 ng/mL) to minimize quantification errors.
- Cross-Contamination Checks: Run solvent blanks between samples to confirm absence of carryover .
Advanced: How can hyperpolarized 13C<sup>1</sup> NMR improve real-time tracking of Clothianidin degradation in soil ecosystems?
Methodological Answer:
Inject hyperpolarized 13C<sup>1</sup>-Clothianidin into soil microcosms and use time-resolved NMR to monitor degradation kinetics. Key steps:
Polarization: Use a DNP polarizer (3.35 T, 1.2 K) to enhance 13C signal.
Dissolution: Rapidly dissolve the polarized sample in pH-adjusted soil extract.
Acquisition: Collect 13C spectra every 10 s for 5 min to detect intermediates (e.g., nitrosoguanidine derivatives). Compare with non-hyperpolarized controls to quantify signal enhancement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
